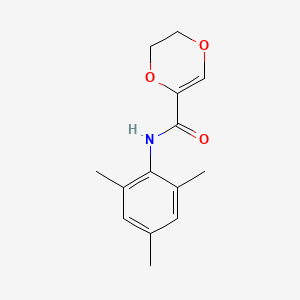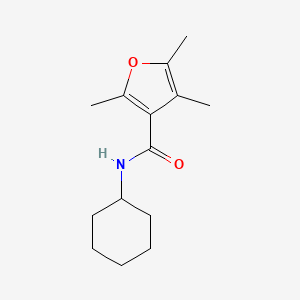![molecular formula C17H24N2O3S B7465518 N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B7465518.png)
N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CTB is a small molecule inhibitor that has been shown to have promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
The mechanism of action of N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide involves the inhibition of specific signaling pathways that are involved in the development and progression of various diseases. N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide has been shown to inhibit the activity of the protein kinase C (PKC) family of enzymes, which play a key role in regulating cell growth and survival. By inhibiting PKC activity, N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide can prevent the growth and proliferation of cancer cells and reduce inflammation in autoimmune disorders.
Biochemical and Physiological Effects:
N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide has been shown to have several biochemical and physiological effects in various disease models. In cancer research, N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to support tumor growth. In addition, N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide for lab experiments is its high potency and specificity for PKC enzymes. This allows for precise targeting of specific signaling pathways in disease models. However, one limitation of N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide is its potential toxicity, which can limit its use in vivo. In addition, N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide may have off-target effects on other enzymes or signaling pathways, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide. One area of interest is the development of more potent and selective inhibitors of PKC enzymes. Another area of interest is the development of N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide analogs with improved pharmacokinetic properties, such as increased bioavailability and reduced toxicity. In addition, further research is needed to elucidate the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide, which can inform the development of new therapies for cancer and autoimmune disorders.
Métodos De Síntesis
The synthesis of N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide involves a multi-step process that begins with the reaction of cyclohexylamine with acryloyl chloride to form N-(cyclohexyl)acrylamide. This intermediate is then reacted with 2-bromo-4'-methylacetophenone to form the key intermediate, which is subsequently reacted with thiophene-2-carboxylic acid to form the final product, N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide.
Aplicaciones Científicas De Investigación
N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide has been studied for its potential applications in the treatment of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c20-14(15-7-4-12-23-15)8-9-16(21)18-11-10-17(22)19-13-5-2-1-3-6-13/h4,7,12-13H,1-3,5-6,8-11H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHXXAOJUVEIEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCNC(=O)CCC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

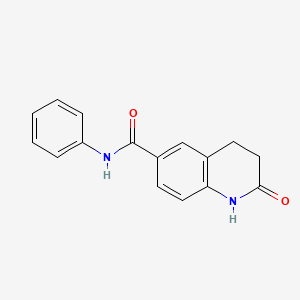
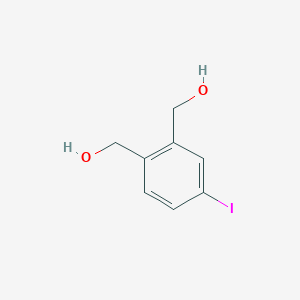
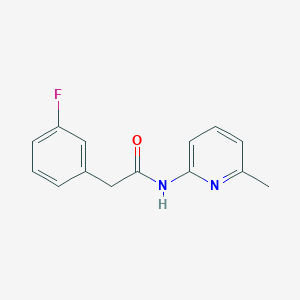
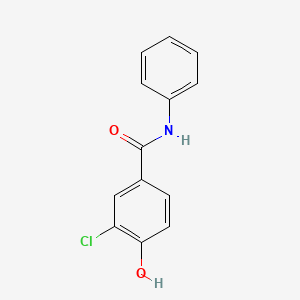
![N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide](/img/structure/B7465489.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B7465493.png)


![1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7465513.png)
